4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride
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Overview
Description
4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C10H8Cl3N3O2S and a molecular weight of 340.6 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride involves several steps. One common method includes the reaction of 4-chloropyrimidine-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This reactivity makes it useful in the study of enzyme inhibition and protein modification . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((4-chloropyriMidin-2-yl)aMino)benzene-1-sulfonyl chloride hydrochloride can be compared with other sulfonyl chloride compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a chloropyrimidine group, which affects its reactivity and applications.
4-(4-chloropyrimidin-2-ylamino)benzenesulfonyl chloride: This compound is similar in structure but may have different reactivity and applications due to the presence of the chloropyrimidine group.
The uniqueness of this compound lies in its specific structure, which allows for targeted reactivity and applications in various fields .
Properties
Molecular Formula |
C10H8Cl3N3O2S |
---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H7Cl2N3O2S.ClH/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,13,14,15);1H |
InChI Key |
BEAOPWMTQAZMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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